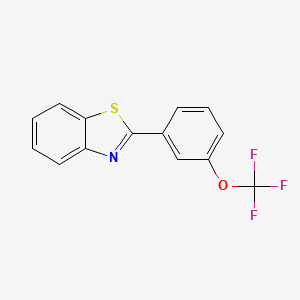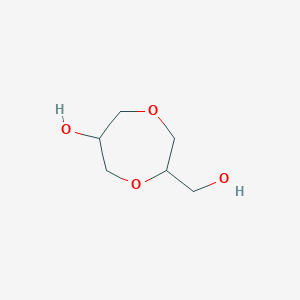
2-(Hydroxymethyl)-1,4-dioxepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-1,4-dioxepan-6-ol is an organic compound with a unique structure that includes a dioxepane ring and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1,4-dioxepan-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of formaldehyde and a suitable diol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-1,4-dioxepan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(Hydroxymethyl)-1,4-dioxepan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It can be used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-1,4-dioxepan-6-ol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxepane ring provides a stable framework that can undergo various chemical modifications, allowing for the design of derivatives with specific properties.
類似化合物との比較
Similar Compounds
- 2-(Hydroxymethyl)-1,4-dioxane
- 2-(Hydroxymethyl)-1,3-dioxepane
- 2-(Hydroxymethyl)-1,4-dioxepan-5-ol
Uniqueness
2-(Hydroxymethyl)-1,4-dioxepan-6-ol is unique due to its specific ring structure and the presence of the hydroxymethyl group. This combination of features provides distinct reactivity and potential applications compared to other similar compounds. The dioxepane ring offers stability and versatility, while the hydroxymethyl group allows for further functionalization and interaction with biological targets.
特性
分子式 |
C6H12O4 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
2-(hydroxymethyl)-1,4-dioxepan-6-ol |
InChI |
InChI=1S/C6H12O4/c7-1-6-4-9-2-5(8)3-10-6/h5-8H,1-4H2 |
InChIキー |
BTVVIBMDOCAHMJ-UHFFFAOYSA-N |
正規SMILES |
C1C(COC(CO1)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


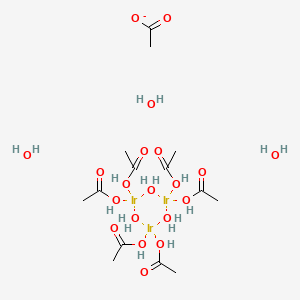
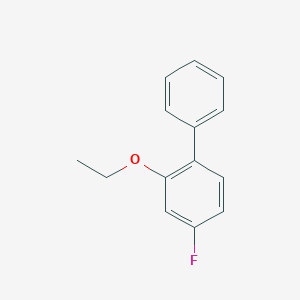

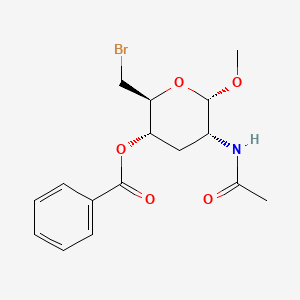
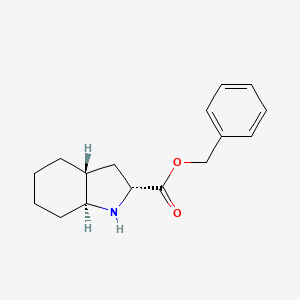
![8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid](/img/structure/B13411965.png)
![[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B13411981.png)



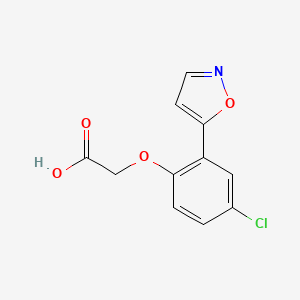
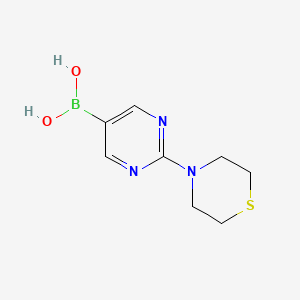
![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)
